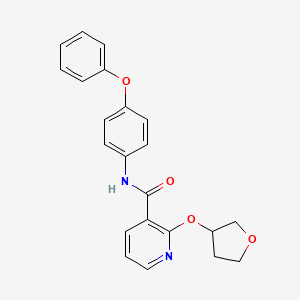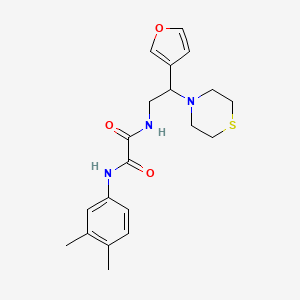
N-(4-methoxyphenethyl)cyclopropanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a new series of sulfonamides derived from 4-methoxyphenethylamine was synthesized by reacting it with 4-methylbenzenesulfonyl chloride in aqueous sodium carbonate solution at pH 9 . This parent molecule was subsequently treated with various alkyl/aralkyl halides, using N,N-dimethylformamide (DMF) as solvent and LiH as activator to produce a series of new N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The parent molecule was treated with various alkyl/aralkyl halides to produce a series of new N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides .Wissenschaftliche Forschungsanwendungen
Alzheimer’s Disease Therapeutics
A study demonstrated the synthesis of sulfonamides derived from 4-methoxyphenethylamine, including compounds similar to N-(4-methoxyphenethyl)cyclopropanesulfonamide, as potential therapeutic agents for Alzheimer’s disease. These compounds exhibited significant acetylcholinesterase inhibitory activity, suggesting their utility in designing potent inhibitors for Alzheimer’s treatment. The inhibitory effects on acetylcholinesterase and DPPH were evaluated, with certain derivatives showing comparable activity to standard treatments. Docking studies further supported their potential as acetylcholinesterase inhibitors (Abbasi et al., 2018).
Asymmetric Synthesis
Research on the rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes has led to a method for synthesizing functionalized cyclopropanes. This process is highly diastereoselective and enantioselective, offering a practical approach for the asymmetric synthesis of cyclopropane derivatives, including those related to this compound. The study highlights the factors controlling enantioselectivity and the utility of these reactions in creating stereoisomers of cyclopropane amino acids (Davies et al., 1996).
Organic Synthesis and Photolysis
The synthesis of sulfonylcyclopropanes via the addition of a sulfonylcarbene to alkenes was explored, showcasing a route to create sulfonyl substituted cyclopropanes. This research provides insights into the reactivity of compounds like this compound under photolytic conditions, indicating the potential for diverse synthetic applications (Leusen et al., 2010).
Fuel Cell Applications
New locally and densely sulfonated poly(ether sulfone)s were prepared for fuel cell applications, illustrating the utility of sulfonated compounds in enhancing proton conduction. This research demonstrates the relevance of sulfonate groups, akin to those in this compound, in developing materials with efficient proton conduction properties for energy technologies (Matsumoto et al., 2009).
Environmental Remediation
The degradation of sulfonamides, such as sulfamethoxazole, by thermo activated persulfate oxidation was studied, providing a method for remediating water contaminated by sulfonamides. This research may have implications for the environmental fate and treatment of sulfonamide compounds, including this compound, highlighting the importance of developing efficient degradation pathways for these pollutants (Ji et al., 2015).
Wirkmechanismus
While the mechanism of action for “N-(4-methoxyphenethyl)cyclopropanesulfonamide” is not explicitly stated, similar compounds have been designed to evaluate their inhibitory effects on acetylcholinesterase enzyme . For instance, N-(4-Methoxyphenethyl)-4-methyl-N-(2-propyl)benzensulfonamide showed acetylcholinesterase inhibitory activity comparable to Neostigmine methylsulfate .
Zukünftige Richtungen
The future directions for “N-(4-methoxyphenethyl)cyclopropanesulfonamide” and similar compounds could involve further exploration of their therapeutic potential. For instance, N-(4-Methoxyphenethyl)-4-methyl-N-(2-propyl)benzensulfonamide showed promising acetylcholinesterase inhibitory activity and could serve as a lead structure for the design of more potent acetylcholinesterase inhibitors .
Eigenschaften
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-16-11-4-2-10(3-5-11)8-9-13-17(14,15)12-6-7-12/h2-5,12-13H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZKCSXXTYPTKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNS(=O)(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Bromo-2-[[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2993181.png)
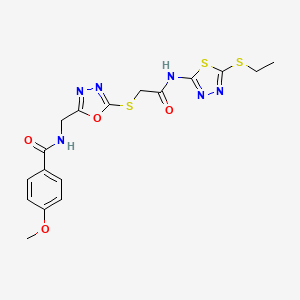
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2993186.png)
![Diethyl 5-[2-[[4-butyl-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2993187.png)
![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2993188.png)
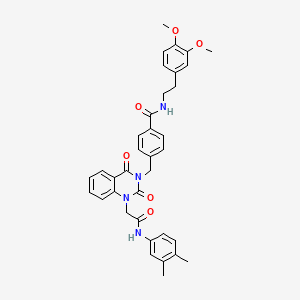
![2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-phenylacetamide](/img/structure/B2993193.png)
![2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxo-8-piperidin-1-ylpurin-1-yl]acetamide](/img/structure/B2993194.png)
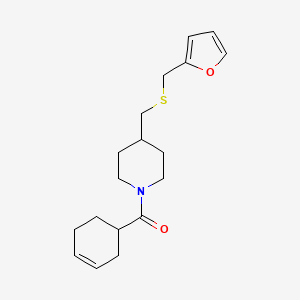
![(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)cyclohexyl (4-fluorophenyl)carbamate](/img/structure/B2993198.png)
![5-(2-chloro-6-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2993199.png)

